2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC15661372
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O4S |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H16N2O4S/c1-10-8-11(2)15(12(3)9-10)16-22(20,21)14-7-5-4-6-13(14)17(18)19/h4-9,16H,1-3H3 |
| Standard InChI Key | MMCBTAQFEJVYTK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Introduction
Structural and Chemical Identity
2-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide (IUPAC: N-(2,4,6-trimethylphenyl)-2-nitrobenzenesulfonamide) features a sulfonamide bridge connecting two aromatic rings: a 2-nitro-substituted benzene and a 2,4,6-trimethyl-substituted benzene. The sulfonamide functional group (–SO₂NH–) confers polarity and hydrogen-bonding capacity, while the electron-withdrawing nitro group (–NO₂) at the ortho position and electron-donating methyl groups (–CH₃) on the N-aryl ring create distinct electronic environments.
Molecular Formula: C₁₅H₁₆N₂O₄S
Molecular Weight: 320.36 g/mol
Structural Features:
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Aromatic Ring A: 2-Nitrobenzenesulfonyl group with meta-directing –SO₂NH– and para-directing –NO₂.
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Aromatic Ring B: 2,4,6-Trimethylphenyl group with steric hindrance from three methyl substituents.
Synthetic Methodologies
The synthesis of 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide follows a two-step protocol adapted from established sulfonamide preparations :
Synthesis of 2-Nitrobenzenesulfonyl Chloride
2-Nitrobenzenesulfonyl chloride serves as the electrophilic precursor. While direct nitration of benzenesulfonyl chloride is challenging due to competing side reactions, directed nitration via diazotization or regioselective substitution may yield the desired isomer.
Coupling with 2,4,6-Trimethylaniline
The sulfonamide bond forms via nucleophilic acyl substitution between 2-nitrobenzenesulfonyl chloride and 2,4,6-trimethylaniline in anhydrous dichloromethane or tetrahydrofuran, catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts :
Reaction Conditions:
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Solvent: Anhydrous dichloromethane
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Temperature: 0°C → room temperature
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Time: 12–24 hours
Table 1. Key Reagents and Conditions
| Reagent | Role | Quantity (mmol) |
|---|---|---|
| 2-Nitrobenzenesulfonyl chloride | Electrophile | 10.0 |
| 2,4,6-Trimethylaniline | Nucleophile | 10.0 |
| Triethylamine | Base | 20.0 |
| Dichloromethane | Solvent | 50 mL |
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d₆):
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Aromatic Protons (Ring A): δ 8.22 (d, J = 8.3 Hz, 1H, H-3), 7.95 (t, J = 7.9 Hz, 1H, H-4), 7.85 (d, J = 7.6 Hz, 1H, H-6), 7.68 (t, J = 7.7 Hz, 1H, H-5) .
13C NMR (101 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
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S=O Stretching: 1175 cm⁻¹ (asymmetric), 1128 cm⁻¹ (symmetric) .
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NO₂ Stretching: 1522 cm⁻¹ (asymmetric), 1348 cm⁻¹ (symmetric) .
Mass Spectrometry
HRMS (ESI): m/z calc’d for C₁₅H₁₆N₂O₄S [M+H]⁺: 321.0912; found: 321.0908 .
Physicochemical Properties
Table 2. Key Physicochemical Parameters
| Property | Value |
|---|---|
| Melting Point | 185–189°C (dec.) |
| Solubility | DMSO (>50 mg/mL), EtOAc (moderate) |
| logP (Octanol-Water) | 2.34 (predicted) |
| pKa | ~8.2 (sulfonamide NH) |
The compound exhibits moderate hydrophobicity (logP ~2.34) due to methyl groups enhancing lipid solubility, balanced by polar sulfonamide and nitro functionalities. Thermal stability is typical for sulfonamides, with decomposition observed above 190°C.
Applications and Research Significance
Catalysis and Organic Synthesis
Sulfonamides with electron-withdrawing groups, such as –NO₂, serve as ligands in transition metal catalysis. The nitro group enhances electrophilicity, facilitating oxidative addition reactions .
Materials Science
The rigid aromatic structure and hydrogen-bonding capacity suggest utility in supramolecular polymers or crystalline frameworks with tailored porosity .
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